molecular formula C17H16F3N3O3S B11144202 4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde

4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde

Cat. No.: B11144202
M. Wt: 399.4 g/mol
InChI Key: OPSYSCNKKVXKNM-UHFFFAOYSA-N
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Description

4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde is a complex organic compound that features a thiazole ring, a piperazine ring, and a trifluoromethoxyphenyl group

Properties

Molecular Formula

C17H16F3N3O3S

Molecular Weight

399.4 g/mol

IUPAC Name

4-[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C17H16F3N3O3S/c1-11-14(16(25)23-8-6-22(10-24)7-9-23)27-15(21-11)12-2-4-13(5-3-12)26-17(18,19)20/h2-5,10H,6-9H2,1H3

InChI Key

OPSYSCNKKVXKNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N3CCN(CC3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde typically involves multiple steps, including the formation of the thiazole ring, the introduction of the trifluoromethoxyphenyl group, and the coupling with piperazine-1-carbaldehyde. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring and trifluoromethoxyphenyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethoxyphenyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Biological Activity

The compound 4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde is a thiazole-derived molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its efficacy against various diseases, particularly its anti-tubercular properties and cytotoxic effects.

  • Molecular Formula : C₁₃H₁₃F₃N₄OS
  • Molecular Weight : 356.36 g/mol
  • CAS Number : 1010908-45-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, with a focus on its potential as an anti-tubercular agent and its cytotoxic properties against cancer cell lines.

Anti-Tubercular Activity

A study published in 2020 evaluated a series of thiazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several showed significant activity with IC50 values ranging from 1.35 to 2.18 μM. The compound of interest demonstrated an IC90 value of approximately 40.32 μM, indicating moderate effectiveness against tuberculosis .

Cytotoxicity Studies

In addition to its anti-tubercular properties, the compound exhibited cytotoxic effects on human embryonic kidney cells (HEK-293). The results indicated that while the compound was effective against M. tuberculosis, it also maintained a favorable safety profile, being non-toxic to human cells at the concentrations tested .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlighted that modifications in the thiazole ring and the piperazine moiety significantly influenced biological activity. The presence of electron-withdrawing groups like trifluoromethoxy on the phenyl ring was found to enhance anti-tubercular activity, suggesting that such substitutions could be pivotal in future drug design .

Case Studies and Research Findings

  • Case Study on Anti-Tubercular Activity :
    • Objective : To synthesize and evaluate novel thiazole derivatives.
    • Findings : Compounds with specific substitutions showed enhanced activity against M. tuberculosis, with some derivatives achieving IC90 values below 50 μM .
  • Cytotoxicity Evaluation :
    • Objective : To assess the safety profile of thiazole derivatives.
    • Findings : Most active compounds were non-toxic to HEK-293 cells, indicating potential for therapeutic use without significant side effects .

Data Table: Biological Activity Summary

Compound NameTarget PathogenIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293)
Thiazole DerivativeMycobacterium tuberculosis1.35 - 2.1840.32Non-toxic

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